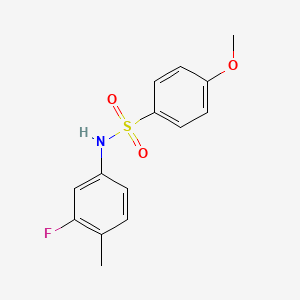![molecular formula C22H31N5O B5429266 N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide](/img/structure/B5429266.png)
N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-norvalinamide, commonly known as NM-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. The compound has been widely studied for its potential therapeutic applications and its effects on the human body.
Wirkmechanismus
NM-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. When NM-2201 binds to these receptors, it activates them and produces a range of effects on the body.
Biochemical and Physiological Effects:
NM-2201 has a range of biochemical and physiological effects on the body. It has been shown to produce analgesic effects by reducing pain sensation. It also has anti-inflammatory properties, which can help to reduce inflammation and swelling in the body. Additionally, it has been shown to have anti-tumor properties, which could make it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NM-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the effects of cannabinoids on the body. However, one of the limitations of using NM-2201 is its potential for producing adverse effects, such as anxiety and paranoia.
Zukünftige Richtungen
There are many potential future directions for the study of NM-2201. One area of research could focus on its potential use in the treatment of cancer. Another area of research could focus on its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research could be conducted to better understand the mechanisms of action of NM-2201 and its potential therapeutic applications in the treatment of various medical conditions.
Synthesemethoden
NM-2201 is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including pyridine, piperazine, and norvaline. The final product is purified using chromatography techniques to remove any impurities.
Wissenschaftliche Forschungsanwendungen
NM-2201 has been widely studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-3-7-19(23)22(28)25-16-18-9-6-11-24-21(18)27-14-12-26(13-15-27)20-10-5-4-8-17(20)2/h4-6,8-11,19H,3,7,12-16,23H2,1-2H3,(H,25,28)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWHMCSXUXSKP-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
![N-(8-hydroxy-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B5429203.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5429210.png)
![2-(1-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5429226.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]methionine](/img/structure/B5429235.png)
![2-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5429242.png)
![(4aS*,8aR*)-6-[(5-ethylpyridin-2-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5429252.png)
![4-{[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5429263.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5429281.png)
![3-(butylthio)-6-(3,5-dibromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5429286.png)